molecular formula C27H34N2OS2 B12406392 hBChE-IN-1

hBChE-IN-1

Cat. No.: B12406392
M. Wt: 466.7 g/mol
InChI Key: RTSVPQGEMHVGDV-NZQKXSOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hBChE-IN-1 is a quinolizidinyl derivative that acts as a potent inhibitor of human butyrylcholinesterase (hBChE). It has an inhibitory concentration (IC50) value of 7 nanomolar, demonstrating high selectivity over human acetylcholinesterase (hAChE). This compound also shows inhibitory activity against tau and amyloid-beta 40 protein aggregation, with IC50 values of 20 and 4.3 micromolar, respectively . This compound is primarily used in research related to Alzheimer’s disease.

Preparation Methods

The synthesis of hBChE-IN-1 involves multiple steps, starting with the preparation of the quinolizidinyl core. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

hBChE-IN-1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

hBChE-IN-1 has several scientific research applications, including:

Mechanism of Action

hBChE-IN-1 exerts its effects by inhibiting the activity of human butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of butyrylcholinesterase, consisting of serine, histidine, and glutamate residues .

Comparison with Similar Compounds

hBChE-IN-1 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase and its inhibitory activity against tau and amyloid-beta protein aggregation. Similar compounds include:

This compound stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in Alzheimer’s disease research.

Properties

Molecular Formula

C27H34N2OS2

Molecular Weight

466.7 g/mol

IUPAC Name

1-[3-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]propylamino]-4-methylthioxanthen-9-one

InChI

InChI=1S/C27H34N2OS2/c1-19-12-13-22(25-26(30)21-9-2-3-11-24(21)32-27(19)25)28-14-7-17-31-18-20-8-6-16-29-15-5-4-10-23(20)29/h2-3,9,11-13,20,23,28H,4-8,10,14-18H2,1H3/t20-,23+/m0/s1

InChI Key

RTSVPQGEMHVGDV-NZQKXSOJSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)NCCCSC[C@@H]3CCCN4[C@@H]3CCCC4)C(=O)C5=CC=CC=C5S2

Canonical SMILES

CC1=C2C(=C(C=C1)NCCCSCC3CCCN4C3CCCC4)C(=O)C5=CC=CC=C5S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.